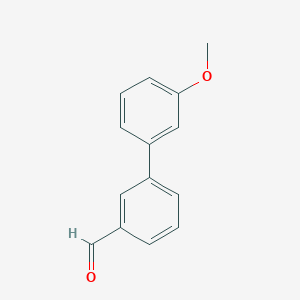

3-(3-Methoxyphenyl)benzaldehyde

Description

The exact mass of the compound 3-(3-Methoxyphenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Methoxyphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGWNAPAIMXRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374829 | |

| Record name | 3-(3-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126485-58-3 | |

| Record name | 3-(3-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126485-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Methoxyphenyl)benzaldehyde chemical properties

An In-depth Technical Guide to 3-(3-Methoxyphenyl)benzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)benzaldehyde, a bi-aryl compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, outline a robust synthetic pathway, and explore its current and potential applications for researchers, scientists, and drug development professionals. The information is presented to not only detail the "what" but to explain the "why," grounding technical data in practical, field-proven insights.

Introduction: The Significance of a Bi-Aryl Scaffold

3-(3-Methoxyphenyl)benzaldehyde, also known as 3'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, belongs to the biphenyl class of organic compounds. The biphenyl moiety is a privileged scaffold in medicinal chemistry, offering a semi-rigid backbone that can position functional groups in specific three-dimensional orientations to interact with biological targets. The presence of both an electron-donating methoxy group and a reactive aldehyde group on separate phenyl rings makes this molecule a highly versatile and valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for the flavor and fragrance industry.[1][2] Its structure allows for selective modification at three key points: the aldehyde, the methoxy-substituted ring, and the aldehyde-bearing ring, providing a rich platform for chemical diversification.

Chemical Identity and Nomenclature

Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for 3-(3-Methoxyphenyl)benzaldehyde are summarized below.

| Identifier | Value |

| IUPAC Name | 3-(3-methoxyphenyl)benzaldehyde[3] |

| CAS Number | 126485-58-3[1][3] |

| Molecular Formula | C₁₄H₁₂O₂[1][3] |

| Molecular Weight | 212.24 g/mol [3] |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O[3] |

| InChI | InChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3[3] |

| InChIKey | GLGWNAPAIMXRGT-UHFFFAOYSA-N[3] |

| Synonyms | 3'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, 3'-Methoxybiphenyl-3-carbaldehyde[1][3] |

Physicochemical and Spectroscopic Properties

Understanding the physical properties and spectroscopic profile of a compound is fundamental to its handling, characterization, and use in synthesis.

Physical Properties

The compound is typically supplied as an off-white solid with good stability under standard laboratory conditions.[1]

| Property | Value | Source |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Boiling Point | 361.1 ± 25.0 °C (Predicted) | [4] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Store at 0-8°C | [1] |

Spectroscopic Profile: A Predictive Analysis

Caption: Structure of 3-(3-Methoxyphenyl)benzaldehyde.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. A sharp singlet around δ 9.9-10.1 ppm is characteristic of the aldehydic proton. The methoxy group protons will appear as a sharp singlet around δ 3.8-3.9 ppm . The aromatic region (δ 7.0-8.0 ppm ) will display a complex series of multiplets corresponding to the eight protons on the two phenyl rings. Protons ortho to the aldehyde group will be the most downfield shifted in that system due to its electron-withdrawing nature.

-

¹³C NMR: The carbon spectrum will be defined by a signal for the aldehyde carbonyl carbon at δ 190-195 ppm . The methoxy carbon will resonate around δ 55-56 ppm . The 12 aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the methoxy group (C3') and the carbons flanking the biphenyl linkage (C1, C1') being key identifiable signals.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1700-1720 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[10] Additional characteristic peaks will include C-H stretches for the aldehyde proton (~2720 and 2820 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aromatic C=C stretching vibrations (1500-1600 cm⁻¹), and a prominent C-O stretching band for the methoxy ether group (~1250 cm⁻¹).[10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a strong molecular ion peak [M]⁺ at m/z = 212 . Key fragmentation patterns would include the loss of the aldehyde proton ([M-1]⁺ at m/z 211), loss of the formyl group ([M-29]⁺ at m/z 183), and loss of the methoxy group ([M-31]⁺ at m/z 181).

Synthesis and Reactivity

As a key intermediate, understanding the synthesis and reactivity of 3-(3-Methoxyphenyl)benzaldehyde is crucial for its effective application.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A reliable and high-yielding route to this bi-aryl compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks. The causality behind this choice lies in its proven effectiveness for constructing C-C bonds between sp²-hybridized carbons, as is the case in biphenyl synthesis.

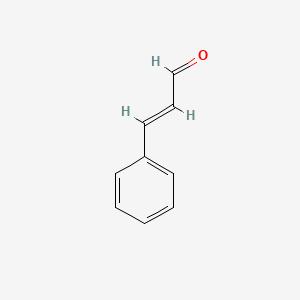

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Experimental Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-formylphenylboronic acid (1.0 eq.), 3-bromoanisole (1.05 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq.). The biphasic solvent system is chosen to dissolve both the organic starting materials and the inorganic base.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as the Palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(3-Methoxyphenyl)benzaldehyde.

Core Reactivity

The molecule's reactivity is dominated by the aldehyde functional group. It readily undergoes:

-

Condensation Reactions: Such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form alkenes, which are precursors to a vast array of other compounds.[1]

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid (3'-(methoxy)-[1,1'-biphenyl]-3-carboxylic acid) using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol ( (3'-(methoxy)-[1,1'-biphenyl]-3-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, a key transformation in pharmaceutical synthesis.

Applications in Research and Drug Development

The unique structural features of 3-(3-Methoxyphenyl)benzaldehyde make it a valuable building block in several high-value research areas.

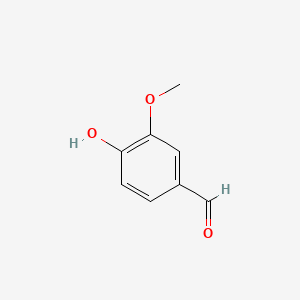

Caption: Relationship between structure and applications.

-

Medicinal Chemistry: Benzaldehyde derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[11][12] This molecule serves as a starting point for synthesizing novel compounds for screening. For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in cancer therapy.[13] The biphenyl core can be used to develop analogues of natural products or other biologically active molecules, with the methoxy group helping to fine-tune solubility and metabolic stability.

-

Agrochemicals: The biphenyl structure is found in a number of commercial fungicides and herbicides. The reactivity of the aldehyde group allows for the facile introduction of various toxophores or pharmacophores required for pesticidal activity.[1]

-

Material Science: The aromatic nature and rigidity of the biphenyl unit can be exploited in the synthesis of polymers with enhanced thermal and mechanical properties. It can also be used to create novel dyes and liquid crystals.[1][2]

-

Flavor and Fragrance Industry: As a substituted benzaldehyde, it can be used to create complex aromatic compounds for perfumes and flavorings, contributing to unique scent profiles.[1][2]

Safety and Handling

Proper handling of all chemicals is paramount in a research environment. 3-(3-Methoxyphenyl)benzaldehyde possesses moderate acute toxicity and is an irritant.

GHS Hazard Classification

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| Data sourced from PubChem.[3] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]

-

Spill & Disposal: In case of a spill, contain the material and clean up with an appropriate absorbent. Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(3-Methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-[(3-METHOXYBENZYL)OXY]BENZALDEHYDE. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Methoxybenzaldehyde, 97%. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

Journal of the South African Chemical Institute. (1981). Synthesis of saligenin analogues of phenylpropanolamines. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

Molecules. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Retrieved from [Link]

-

Molecules. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

RSC Publishing. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nmfa.nationalmuseum.gov.ph [nmfa.nationalmuseum.gov.ph]

- 3. 3-(3-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-METHOXYPHENYL)BENZALDEHYDE price,buy 3-(3-METHOXYPHENYL)BENZALDEHYDE - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methoxybenzaldehyde(591-31-1) 1H NMR [m.chemicalbook.com]

- 8. 3-Methoxybenzaldehyde(591-31-1) IR Spectrum [m.chemicalbook.com]

- 9. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]

A Comprehensive Technical Guide to 3-(3-Methoxyphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-(3-Methoxyphenyl)benzaldehyde (CAS No. 126485-58-3), a biaryl aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a methoxy-substituted phenyl ring coupled to a benzaldehyde moiety, makes it a versatile intermediate for the construction of complex molecular architectures. This document details the compound's physicochemical properties, provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, outlines methods for its characterization, and discusses its applications as a precursor to biologically active compounds. The causality behind critical experimental steps is explained to provide field-proven insights for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

3-(3-Methoxyphenyl)benzaldehyde, also known as 3'-Methoxy-[1,1'-biphenyl]-3-carboxaldehyde, is an off-white solid at room temperature.[1] The presence of the methoxy group and the aldehyde function imparts a specific reactivity and solubility profile, making it a valuable building block in synthetic chemistry.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 126485-58-3 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Boiling Point (Predicted) | 361.1 ± 25.0 °C | [2] |

| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [2] |

| Storage Conditions | 0-8°C, Store at Room Temperature | [1][2] |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for synthesizing unsymmetrical biaryls like 3-(3-Methoxyphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, catalyzed by a palladium(0) complex.[3][5]

Reaction Scheme: (3-Formylphenyl)boronic acid + 3-Bromoanisole → 3-(3-Methoxyphenyl)benzaldehyde

Rationale for Reagent Selection

-

(3-Formylphenyl)boronic acid: Serves as the aryl source providing the benzaldehyde moiety. Boronic acids are favored for their stability, low toxicity, and commercial availability.

-

3-Bromoanisole: The second aryl source, providing the 3-methoxyphenyl group. Aryl bromides offer a good balance of reactivity and stability for cross-coupling reactions.

-

Palladium(II) Acetate (Pd(OAc)₂): A common and robust palladium precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) catalyst.

-

Triphenylphosphine (PPh₃): A ligand that stabilizes the Pd(0) species, prevents its precipitation as palladium black, and facilitates the catalytic cycle.

-

Sodium Carbonate (Na₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. An aqueous solution is often used, making the reaction conditions milder and more environmentally friendly.[3][4]

Experimental Workflow Diagram

Caption: General workflow for the synthesis of 3-(3-Methoxyphenyl)benzaldehyde.

Step-by-Step Laboratory Protocol

-

Reaction Setup: To a 100 mL round-bottom flask, add (3-Formylphenyl)boronic acid (1.0 eq), 3-bromoanisole (1.05 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.06 eq).

-

Solvent and Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (3.0 eq) and a suitable organic solvent like toluene or 1,4-dioxane (to constitute a ~0.2 M solution with respect to the boronic acid).

-

Inerting: Equip the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(3-Methoxyphenyl)benzaldehyde as an off-white solid.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoanisole to form a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The base activates the (3-formylphenyl)boronic acid to form a boronate complex. This complex then transfers the formylphenyl group to the Pd(II) center, displacing the bromide.

-

Reductive Elimination: The two aryl groups on the Pd(II) center are coupled and eliminated from the complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Applications in Drug Discovery and Organic Synthesis

3-(3-Methoxyphenyl)benzaldehyde is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its biaryl scaffold is a common motif in many therapeutic agents.

-

Scaffold for Biologically Active Compounds: The compound is a building block for developing new therapeutic agents, particularly in areas like cancer research.[1]

-

Intermediate in Organic Synthesis: It is a key reagent for synthesizing pharmaceuticals, agrochemicals, dyes, and fragrances.[1][6] The aldehyde group can be readily transformed into a wide range of other functionalities (e.g., amines, alcohols, carboxylic acids, heterocycles), allowing for diverse molecular elaboration.

-

Material Science: The compound can be integrated into polymer structures to modify their thermal and mechanical properties.[1][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Statements: The compound is harmful if swallowed, in contact with skin, or inhaled.[2][7] It causes skin and serious eye irritation and may cause respiratory irritation.[2][7]

-

Precautionary Measures:

Conclusion

3-(3-Methoxyphenyl)benzaldehyde is a high-value chemical intermediate with significant utility in research and development, especially within the pharmaceutical industry. Its synthesis is reliably achieved through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthetic route, and the underlying reaction mechanism empowers scientists to effectively utilize this compound in the creation of novel and complex molecules for a wide range of applications.

References

-

3-(3-Methoxyphenyl)benzaldehyde. Chem-Impex International.

-

3-(3-Methoxyphenyl)benzaldehyde | C14H12O2. PubChem, National Center for Biotechnology Information.

-

3-(3-methoxyphenyl)benzaldehyde. ChemicalBook.

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, ACS Publications.

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.

-

Suzuki cross-coupling reaction. Chem Help ASAP via YouTube.

-

3-(3-Methoxyphenyl)benzaldehyde. Autech Industry Co.,Limited.

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(3-METHOXYPHENYL)BENZALDEHYDE price,buy 3-(3-METHOXYPHENYL)BENZALDEHYDE - chemicalbook [chemicalbook.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. nmfa.nationalmuseum.gov.ph [nmfa.nationalmuseum.gov.ph]

- 7. 3-(3-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759545 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 3-(3-Methoxyphenyl)benzaldehyde

An In-depth Technical Guide for the Synthesis of 3-(3-Methoxyphenyl)benzaldehyde

3-(3-Methoxyphenyl)benzaldehyde is a biaryl aldehyde of significant interest in the fields of medicinal chemistry, materials science, and fine chemical synthesis. Its structure, featuring a methoxy-substituted phenyl ring linked to a benzaldehyde moiety, provides a versatile scaffold for the development of novel compounds. The aldehyde group serves as a critical handle for a wide array of chemical transformations, including reductive aminations, oxidations, and condensations, while the biaryl core is a common motif in pharmacologically active molecules and advanced materials.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, with a focus on the mechanistic rationale behind procedural choices and the practical execution of laboratory protocols.

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The formation of the C-C bond between the two aromatic rings is the central challenge in synthesizing 3-(3-Methoxyphenyl)benzaldehyde. Among the various C-C bond-forming reactions, the Suzuki-Miyaura cross-coupling is the preeminent method due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[3][4][5]

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[4][6][7] The catalytic cycle is a well-understood sequence of three fundamental steps:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the catalyst to a Pd(II) species.[3][7][8] This step is often the rate-determining step in the cycle.[7]

-

Transmetalation: The organoboron species (Ar'-B(OR)2), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial as it forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[3][7][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][6][8]

Disconnection Approaches for 3-(3-Methoxyphenyl)benzaldehyde

There are two primary and equally viable disconnection strategies for constructing the target molecule via Suzuki-Miyaura coupling. The choice between them often depends on the commercial availability, cost, and purity of the starting materials.

Sources

- 1. nmfa.nationalmuseum.gov.ph [nmfa.nationalmuseum.gov.ph]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(3-Methoxyphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical framework for the spectroscopic characterization of 3-(3-Methoxyphenyl)benzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and fine chemicals.[1] While a complete set of publicly available experimental spectra for this specific compound is limited, this document outlines the expected spectroscopic data based on its chemical structure. Furthermore, it details the established methodologies for acquiring and interpreting this data, ensuring a robust analytical workflow for researchers.

Molecular Structure and Physicochemical Properties

3-(3-Methoxyphenyl)benzaldehyde, also known as 3'-Methoxy-biphenyl-3-carboxaldehyde, possesses a biphenyl core with a methoxy group on one ring and a formyl (aldehyde) group on the other, both at the meta position. This structure dictates its chemical reactivity and is the basis for interpreting its spectroscopic signatures.

| Property | Value | Source |

| CAS Number | 126485-58-3 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Off-white solid | [1] |

Below is a diagram illustrating the molecular structure and the numbering of the carbon atoms, which will be referenced in the NMR analysis.

Caption: Molecular structure of 3-(3-Methoxyphenyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(3-Methoxyphenyl)benzaldehyde, both ¹H and ¹³C NMR will provide definitive structural information.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show signals corresponding to the aldehydic proton, the aromatic protons on both phenyl rings, and the methoxy group protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 8H |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |

Causality Behind Expected Shifts:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group, hence its characteristic downfield shift.

-

Aromatic Protons: The protons on the two benzene rings will resonate in the typical aromatic region. The exact shifts and splitting patterns will be complex due to coupling between adjacent protons.

-

Methoxy Protons: The three protons of the methoxy group are shielded by the oxygen atom and are equivalent, resulting in a singlet in the upfield region of the aromatic spectrum.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 195 |

| Aromatic (C-O) | 158 - 162 |

| Aromatic (C-C) | 110 - 145 |

| Methoxy (-OCH₃) | 55 - 60 |

Causality Behind Expected Shifts:

-

Carbonyl Carbon: Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons: The aromatic carbons will span a range of chemical shifts. The carbon attached to the electron-donating methoxy group will be more shielded (further upfield) compared to the others. The carbons of the biphenyl linkage will also have distinct shifts.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-(3-Methoxyphenyl)benzaldehyde.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of 3-(3-Methoxyphenyl)benzaldehyde is expected to show characteristic absorption bands for the aldehyde and aromatic moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Aldehyde) | 1690 - 1715 | Stretching |

| C-H (Aldehyde) | 2810 - 2850 and 2710 - 2750 | Stretching (Fermi doublet) |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Aryl Ether) | 1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric) | Stretching |

| C-H (Aromatic) | 3000 - 3100 (stretching) and 690 - 900 (out-of-plane bending) | Stretching and Bending |

Causality Behind Expected Absorptions:

-

C=O Stretch: The strong dipole moment of the carbonyl bond results in a strong, sharp absorption band. Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated aldehyde.

-

Aldehyde C-H Stretch: The two distinct peaks for the aldehyde C-H stretch (Fermi doublet) are a hallmark of aldehydes.

-

Aromatic C=C and C-H Stretches: These absorptions confirm the presence of the benzene rings.

-

C-O Stretch: The aryl ether linkage of the methoxy group will produce characteristic stretching vibrations.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid 3-(3-Methoxyphenyl)benzaldehyde powder onto the ATR crystal.

-

Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption peaks.

-

Compare the peak positions to known correlation charts to confirm the presence of the expected functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data

For 3-(3-Methoxyphenyl)benzaldehyde, electron ionization (EI) mass spectrometry is expected to yield the following key ions:

| m/z (mass-to-charge ratio) | Proposed Ion | Significance |

| 212 | [M]⁺ | Molecular Ion |

| 211 | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 183 | [M-CHO]⁺ | Loss of the formyl group |

| 152 | [M-C₂H₄O]⁺ | Fragmentation of the biphenyl linkage |

| 139 | [C₉H₇O]⁺ | Further fragmentation |

Causality Behind Fragmentation:

-

Molecular Ion: The peak corresponding to the intact molecule with one electron removed provides the molecular weight.

-

[M-H]⁺ and [M-CHO]⁺: The loss of the weakly bound aldehydic hydrogen and the entire formyl group are common and expected fragmentation pathways for benzaldehydes.

-

Further Fragmentation: Subsequent fragmentation of the biphenyl and methoxy groups will lead to other characteristic ions.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile and thermally stable compounds like 3-(3-Methoxyphenyl)benzaldehyde.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC-MS System Setup:

-

Set the GC oven temperature program to ensure good separation from any impurities.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms).

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).

-

Use electron ionization (EI) at 70 eV.

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities as it travels through the column.

-

As the compound elutes from the GC column, it will enter the mass spectrometer and be fragmented and detected.

-

-

Data Analysis:

-

Analyze the mass spectrum corresponding to the GC peak of the compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the fragmentation pattern to known databases or predict it based on the molecular structure.

-

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The spectroscopic characterization of 3-(3-Methoxyphenyl)benzaldehyde relies on a multi-technique approach. While experimental data is not widely published, a thorough understanding of the molecule's structure allows for robust predictions of its NMR, IR, and MS spectra. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire and interpret the necessary data to verify the identity and purity of this important synthetic intermediate. This systematic approach ensures the scientific integrity and trustworthiness of research and development activities involving 3-(3-Methoxyphenyl)benzaldehyde.

References

-

Chem-Impex International. 3-(3-Methoxyphenyl)benzaldehyde. [Link]

-

PubChem. 3-(3-Methoxyphenyl)benzaldehyde. [Link]

Sources

An In-depth Technical Guide to 3-(3-Methoxyphenyl)benzaldehyde: A Core Moiety in Modern Chemistry

Introduction: The Significance of a Biaryl Aldehyde

3-(3-Methoxyphenyl)benzaldehyde is an aromatic aldehyde that has garnered significant interest in various scientific fields. Its structure, featuring two phenyl rings connected by a carbon-carbon single bond, classifies it as a biaryl compound. This structural motif is a cornerstone in medicinal chemistry and materials science. The presence of both a reactive aldehyde group and a methoxy group enhances its utility as a chemical intermediate.[1] These functional groups provide specific sites for further chemical modifications, making it a valuable building block for more complex molecules.[1] Its applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to its use in the flavor and fragrance industry.[1][2]

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in 3-(3-methoxyphenyl)benzaldehyde dictates its chemical behavior and physical properties. The molecule consists of a benzaldehyde ring substituted at the 3-position with a 3-methoxyphenyl group.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 3-(3-methoxyphenyl)benzaldehyde | [3] |

| CAS Number | 126485-58-3 | [1][3] |

| Molecular Formula | C14H12O2 | [1][3] |

| Molecular Weight | 212.24 g/mol | [3] |

| Appearance | Off-white solid | [1] |

| SMILES | COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O | [3] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of 3-(3-Methoxyphenyl)benzaldehyde: A Methodological Approach

The construction of the biaryl scaffold of 3-(3-methoxyphenyl)benzaldehyde is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[4][5][6] This powerful and versatile method allows for the formation of a carbon-carbon bond between two aromatic rings under relatively mild conditions.[4][6]

The general strategy involves the reaction of a boronic acid derivative of one aromatic ring with a halide derivative of the other in the presence of a palladium catalyst and a base. For the synthesis of 3-(3-methoxyphenyl)benzaldehyde, this would typically involve the coupling of 3-formylphenylboronic acid with 3-bromoanisole, or alternatively, 3-methoxyphenylboronic acid with 3-bromobenzaldehyde.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the synthesis of 3-(3-methoxyphenyl)benzaldehyde. The causality behind the choice of reagents is to ensure a high-yield, selective, and robust reaction.

Materials:

-

3-Bromobenzaldehyde

-

3-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzaldehyde (1.0 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents.

-

Catalyst Introduction: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The final product, 3-(3-methoxyphenyl)benzaldehyde, should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for the synthesis of 3-(3-Methoxyphenyl)benzaldehyde.

Applications in Research and Development

3-(3-Methoxyphenyl)benzaldehyde is a valuable intermediate in several areas of chemical research and industry.

-

Pharmaceutical Synthesis: The biaryl aldehyde structure serves as a scaffold for the development of novel therapeutic agents. The aldehyde functionality can be readily converted into other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening.[1] It is a building block for developing new compounds with potential therapeutic effects, particularly in cancer research.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the synthesis of new pesticides and herbicides.

-

Flavor and Fragrance Industry: The aromatic nature of 3-(3-methoxyphenyl)benzaldehyde contributes to its use in creating unique scents and flavors.[1][2]

-

Materials Science: It can be incorporated into polymer formulations to enhance their thermal and mechanical properties.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(3-methoxyphenyl)benzaldehyde.

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[3][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

Conclusion

3-(3-Methoxyphenyl)benzaldehyde is a key chemical intermediate with a diverse range of applications. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further chemical transformations. The insights provided in this guide aim to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their respective fields.

References

-

PubChem. 3-(3-Methoxyphenyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Blotny, G. (2015). 3-(3-Methoxyphenyl)benzaldehyde. [Link]

-

PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nmfa.nationalmuseum.gov.ph [nmfa.nationalmuseum.gov.ph]

- 3. 3-(3-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. 3-(3-METHOXYPHENYL)BENZALDEHYDE price,buy 3-(3-METHOXYPHENYL)BENZALDEHYDE - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 3-(3-Methoxyphenyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, understanding the solubility of a compound is a cornerstone of early-phase drug discovery and process development. The bioavailability, formulation, and ultimately the therapeutic efficacy of a potential drug candidate are intrinsically linked to its solubility characteristics. 3-(3-Methoxyphenyl)benzaldehyde, a versatile aromatic aldehyde, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a methoxy and a benzaldehyde moiety, presents an interesting case study in solubility, governed by a nuanced interplay of polarity, hydrogen bonding potential, and molecular architecture.

This in-depth technical guide provides a comprehensive overview of the solubility of 3-(3-Methoxyphenyl)benzaldehyde in organic solvents. Moving beyond a simple tabulation of data, this document aims to equip researchers with a predictive understanding of its solubility behavior, grounded in the principles of physical organic chemistry. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of solubility, empowering scientists to generate robust and reliable data tailored to their specific research needs.

Physicochemical Properties of 3-(3-Methoxyphenyl)benzaldehyde

A foundational understanding of the physicochemical properties of 3-(3-Methoxyphenyl)benzaldehyde is paramount to predicting its solubility. These properties dictate the nature and strength of intermolecular interactions with solvent molecules.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| IUPAC Name | 3-(3-methoxyphenyl)benzaldehyde | [2] |

The structure of 3-(3-Methoxyphenyl)benzaldehyde, characterized by two aromatic rings, an aldehyde functional group, and a methoxy group, suggests a molecule with moderate polarity. The aromatic rings contribute to its nonpolar character, while the carbonyl group of the aldehyde and the ether linkage of the methoxy group introduce polar regions capable of dipole-dipole interactions and hydrogen bond acceptance.[3][4][5]

Predicting Solubility in Organic Solvents: A Mechanistic Approach

The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle in predicting solubility.[6] A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (3-(3-Methoxyphenyl)benzaldehyde) and the solvent.

The Role of Solvent Polarity

The polarity of an organic solvent, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve a given solute.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile are expected to be effective at dissolving 3-(3-Methoxyphenyl)benzaldehyde. Their polarity allows for favorable dipole-dipole interactions with the carbonyl and methoxy groups of the solute. The absence of strong hydrogen bond donating capabilities in these solvents prevents them from preferentially interacting with themselves, leaving them available to solvate the solute. Lower members of aldehydes and ketones are generally miscible with water because they can form hydrogen bonds with it; however, this solubility decreases as the carbon chain length increases.[4][5][7][8] All aldehydes and ketones are fairly soluble in common organic solvents like benzene, ether, and methanol.[7]

-

Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are also anticipated to be good solvents for 3-(3-Methoxyphenyl)benzaldehyde. In addition to dipole-dipole interactions, they can act as hydrogen bond donors to the oxygen atoms of the aldehyde and methoxy groups.

-

Nonpolar Solvents: In nonpolar solvents such as hexane, cyclohexane, and toluene, the primary intermolecular forces are London dispersion forces. While the aromatic rings of 3-(3-Methoxyphenyl)benzaldehyde can engage in these interactions, the polar functional groups may hinder solubility. It is expected that the solubility in nonpolar solvents will be lower than in polar solvents.

Visualization of Solubility Prediction Logic

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain quantitative data on the solubility of 3-(3-Methoxyphenyl)benzaldehyde, a robust and reproducible experimental protocol is essential. The following method is a self-validating system for determining solubility in various organic solvents.

Materials and Equipment

-

3-(3-Methoxyphenyl)benzaldehyde (purity ≥ 95%)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-(3-Methoxyphenyl)benzaldehyde into a series of vials.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of 3-(3-Methoxyphenyl)benzaldehyde in the solvent of interest.

-

Analyze the calibration standards and the diluted sample solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water, with UV detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 3-(3-Methoxyphenyl)benzaldehyde in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(3-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ws [chem.ws]

- 7. ncert.nic.in [ncert.nic.in]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 3-(3-Methoxyphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of 3-(3-Methoxyphenyl)benzaldehyde (CAS No: 126485-58-3), a versatile aromatic aldehyde with significant applications in organic synthesis.[1] As a key intermediate, its utility spans the development of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] A thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and quality control.

This document moves beyond a simple data sheet, offering not only available physical data but also detailed, field-proven experimental protocols for properties where public data is scarce. This approach is designed to empower researchers to validate and expand upon the existing knowledge base, ensuring scientific rigor and reproducibility.

Core Molecular and Physical Attributes

3-(3-Methoxyphenyl)benzaldehyde, also known as 3'-Methoxy-biphenyl-3-carboxaldehyde, is an off-white solid at room temperature.[1] Its molecular structure, consisting of a biphenyl core with a methoxy and a formyl substituent, dictates its physical behavior, including its solubility in organic solvents and its thermal properties.[1]

| Property | Value | Source |

| CAS Number | 126485-58-3 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage | Store at 0-8°C | [1] |

| Predicted Boiling Point | 361.1 ± 25.0 °C | [3] |

| Predicted Density | 1.114 ± 0.06 g/cm³ | [3] |

Thermal Properties: Melting and Boiling Points

The thermal stability and phase transition temperatures are critical parameters for designing reaction conditions, purification strategies (such as distillation or recrystallization), and for assessing the material's purity.

Melting Point: Experimental Determination

As of the latest literature review, a definitive experimental melting point for 3-(3-Methoxyphenyl)benzaldehyde has not been widely published. The following protocol provides a robust method for its determination.

Causality Behind Experimental Choices: The use of a capillary melting point apparatus is a standard and reliable method for determining the melting point of a solid organic compound. The rate of temperature increase is controlled to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate observation of the melting range. A sharp melting range (typically < 2°C) is indicative of high purity.

Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the 3-(3-Methoxyphenyl)benzaldehyde sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Measurement: For an accurate measurement, start heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the estimated melting point.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point: Considerations and Data

The predicted boiling point of 3-(3-Methoxyphenyl)benzaldehyde is approximately 361.1°C.[3] Experimental determination via distillation at atmospheric pressure may not be ideal due to the high temperature, which could lead to decomposition. If required, vacuum distillation is the recommended method for purification and boiling point determination at reduced pressure.

Solubility Profile

The methoxy group and the overall aromatic character of the molecule suggest good solubility in many organic solvents.[1] For a related, simpler compound, 3-methoxybenzaldehyde, it is known to be soluble in alcohol, chloroform, ether, and methanol, while being only slightly soluble in water.[4] A quantitative understanding of solubility is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Protocol for Gravimetric Solubility Determination:

This protocol is a reliable method for determining the solubility of a solid in a given solvent at a specific temperature.

-

Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, etc.).

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Saturation: Add an excess amount of 3-(3-Methoxyphenyl)benzaldehyde to each vial. The presence of undissolved solid is necessary to ensure saturation.

-

Agitation: Seal the vials and agitate them for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Clarification: Allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the filtered solution under reduced pressure or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent sample taken.

Caption: Gravimetric Solubility Determination Workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features for 3-(3-Methoxyphenyl)benzaldehyde:

-

Aldehyde Proton (-CHO): A singlet peak between δ 9.8-10.1 ppm.

-

Aromatic Protons: A complex series of multiplets in the range of δ 7.0-8.0 ppm, corresponding to the 8 protons on the two phenyl rings.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to 3 protons.

¹H and ¹³C NMR Data for 3-methoxybenzaldehyde (Illustrative Example): [5]

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for 3-(3-Methoxyphenyl)benzaldehyde:

-

C=O Stretch (Aldehyde): A strong, sharp band around 1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O Stretch (Ether): A band in the region of 1250-1300 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

=C-H Bending (Aromatic): Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry (MS)

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 212.25, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the formyl group (-CHO, 29 Da) leading to a peak at m/z = 183, and other fragments characteristic of the biphenyl ether structure.

Protocol for Spectroscopic Analysis:

-

Sample Preparation:

-

NMR: Dissolve an appropriate amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

MS (EI): Introduce a dilute solution of the sample into the instrument, or use a direct insertion probe for a solid sample.

-

-

Data Acquisition: Acquire the spectra using standard instrument parameters.

-

Data Analysis: Process and analyze the spectra to confirm the presence of the expected functional groups and to verify the overall structure.

Conclusion

3-(3-Methoxyphenyl)benzaldehyde is a valuable chemical intermediate whose physical properties are crucial for its effective application. This guide has consolidated the available data and provided detailed, actionable protocols for the experimental determination of key physical characteristics. By employing these standardized methods, researchers can ensure the quality and consistency of their work, paving the way for new discoveries in medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11569, 3-Methoxybenzaldehyde. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759545, 3-(3-Methoxyphenyl)benzaldehyde. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy- Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

American Chemical Society. (2022, December 22). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved January 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Methoxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021, September). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(3-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3-METHOXYPHENYL)BENZALDEHYDE price,buy 3-(3-METHOXYPHENYL)BENZALDEHYDE - chemicalbook [chemicalbook.com]

- 4. 3-Methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 3-(3-Methoxyphenyl)benzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the advancements in cross-coupling methodologies, particularly the Nobel Prize-winning Suzuki-Miyaura reaction. This document will delve into the logical synthesis, detailed experimental protocols, characterization, and potential applications of this versatile molecule, grounded in established scientific principles.

Introduction and Historical Context

3-(3-Methoxyphenyl)benzaldehyde, also known as 3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde, belongs to the class of substituted biphenyls. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3][4][5] The introduction of a methoxy and a benzaldehyde group onto the biphenyl core imparts specific electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][3][4]

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds. The Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979, stands out as a particularly powerful and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6][7] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the use of relatively non-toxic and stable boronic acids.[7][8][9] It is through the lens of this transformative reaction that the synthesis of 3-(3-Methoxyphenyl)benzaldehyde is best understood and executed.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 3-(3-Methoxyphenyl)benzaldehyde points towards a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The central carbon-carbon bond connecting the two phenyl rings can be disconnected, leading to two commercially available or readily synthesizable precursors: 3-formylphenylboronic acid and 3-bromoanisole .

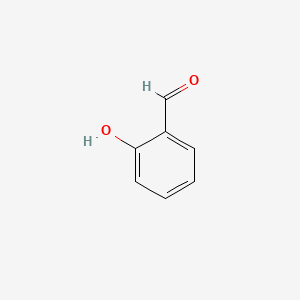

Caption: Retrosynthetic analysis of 3-(3-Methoxyphenyl)benzaldehyde.

This synthetic approach is highly convergent and allows for the late-stage introduction of structural diversity by modifying either of the coupling partners.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10][11][12]

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (3-bromoanisole) to form a palladium(II) intermediate.[6][11]

-

Transmetalation: The organoboron species (3-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[6][11][13] The base plays a crucial role in activating the boronic acid, making it more nucleophilic.[6][13]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursors and the final product.

Synthesis of Precursor 1: 3-formylphenylboronic acid

3-Formylphenylboronic acid can be synthesized from 3-bromobenzaldehyde. The aldehyde group must first be protected to prevent unwanted side reactions during the formation of the organometallic intermediate.

Step 1: Protection of 3-bromobenzaldehyde

-

To a solution of 3-bromobenzaldehyde (1 equivalent) in toluene is added ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-(3-bromophenyl)-1,3-dioxolane.

Step 2: Borylation

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 equivalents) are placed.

-

A solution of 2-(3-bromophenyl)-1,3-dioxolane (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. A small crystal of iodine can be added to initiate the reaction if necessary.

-

The reaction mixture is stirred at room temperature until the magnesium is consumed.

-

The Grignard solution is then cooled to -78 °C, and a solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is then acidified with 2M hydrochloric acid to a pH of approximately 2.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford 3-formylphenylboronic acid.[14][15][16][17]

Synthesis of Precursor 2: 3-bromoanisole

3-Bromoanisole can be prepared from m-bromophenol via Williamson ether synthesis or from 3-bromoaniline via a Sandmeyer-type reaction. A common laboratory preparation involves the methylation of m-bromophenol.[18]

-

To a solution of m-bromophenol (1 equivalent) in a suitable solvent such as acetone or methanol, is added a base such as potassium carbonate or sodium hydroxide (1.5 equivalents).

-

The mixture is stirred at room temperature for 30 minutes.

-

Dimethyl sulfate or methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gentle heat until TLC analysis indicates the complete consumption of the starting material.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent like diethyl ether or ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 3-bromoanisole can be purified by distillation under reduced pressure.[19][20][21][22]

Suzuki-Miyaura Coupling: Synthesis of 3-(3-Methoxyphenyl)benzaldehyde

This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results.[23]

Materials:

-

3-formylphenylboronic acid (1.0 equivalent)

-